molecular formula C21H22N2O3S B12599362 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate CAS No. 606115-12-2

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate

Cat. No.: B12599362
CAS No.: 606115-12-2
M. Wt: 382.5 g/mol
InChI Key: PNUDJUYEKRWWFL-UHFFFAOYSA-N
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Description

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for thioglycolic acid derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or proteins, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate is unique due to its combination of a quinoline moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

CAS No.

606115-12-2

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[2-(2-methylbutan-2-ylamino)-2-oxo-1-quinolin-6-ylethyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H22N2O3S/c1-4-21(2,3)23-19(24)18(26-20(25)17-8-6-12-27-17)15-9-10-16-14(13-15)7-5-11-22-16/h5-13,18H,4H2,1-3H3,(H,23,24)

InChI Key

PNUDJUYEKRWWFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(C1=CC2=C(C=C1)N=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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